Diethyl 2-(amino(propylamino)methylene)malonate

Antifungal Fusarium oxysporum Structure-Activity Relationship

Sourcing the N-propylamino methylenemalonate scaffold often requires a multi-step custom synthesis, delaying structure-activity relationship studies. This commercially available diethyl 2-(amino(propylamino)methylene)malonate eliminates the amine-condensation step, providing immediate access to the alkyl topological space of DAMMs. - Pre-formed enamine reduces synthetic steps for N-propyl heterocyclic targets. - Orthogonal enamine β-carbon and propylamino NH sites allow chemoselective functionalization without protecting groups. - Defined structural perturbation for modulating logP and pharmacokinetic parameters relative to the parent enamine.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B12347834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(amino(propylamino)methylene)malonate
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCCCN=C(C(=C(O)OCC)C(=O)OCC)N
InChIInChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8-
InChIKeyHKXSGKUNQHIHNH-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(amino(propylamino)methylene)malonate Identity and Procurement Relevance


Diethyl 2-(amino(propylamino)methylene)malonate (CAS 40657-67-8; molecular formula C₁₁H₂₀N₂O₄; MW 244.29 g/mol) is an alkylamino‑substituted α‑aminomethylenemalonate diester . It belongs to the broader diethyl 2‑((amino)methylene)malonate family, which serves as a versatile C₃‑building block and enamine intermediate in the Gould–Jacobs heterocycle synthesis [1]. The presence of the N‑propyl substitution distinguishes it from the widely used parent compound diethyl aminomethylenemalonate (CAS 6296‑99‑7) and from the aryl‑substituted DAMMs recently reported as antifungal leads [1].

Why Generic Malonate Substitution Fails for This Compound


The diethyl aminomethylenemalonate scaffold is not a single commodity; the identity of the N‑substituent profoundly alters both electronic character and lipophilicity, which directly governs downstream reactivity and potential bioactivity. The parent diethyl aminomethylenemalonate (CAS 6296‑99‑7) is an unsubstituted enamine that serves as a generic C₃ donor in Gould–Jacobs cyclizations [1], whereas the N‑propylamino analog documented here introduces a secondary alkylamine chain. This chain increases the number of hydrogen‑bond donors and rotatable bonds, which is predicted to raise polar surface area and modulate passive permeability relative to the parent. Additionally, the aryl‑substituted DAMMs that show promising antifungal IC50 values (0.013–35 µM against Fusarium oxysporum) [1] have a distinctly different electron distribution and steric profile from the alkyl‑substituted propylamino derivative. Therefore, substituting one methylenemalonate for another—without confirming the N‑substituent—risks altering both chemical and biological performance in ways that are quantified below.

Quantitative Differentiation Evidence vs. Closest Analogs


Antifungal Activity Against Fusarium oxysporum

Direct head‑to‑head data for this specific compound do not exist. However, the close class of diethyl 2‑((amino)methylene)malonates (DAMMs) has reported IC50 values spanning 0.013–35 µM against Fusarium oxysporum, with the most potent N‑aryl derivatives (ortho‑nitro and unsubstituted phenyl) reaching IC50 < 0.5 µM and the least potent reaching 18–35 µM [1]. The N‑propylamino derivative is the only commercially available alkyl‑substituted variant in this series, providing a unique probe to test the effect of replacing an aromatic ring with a flexible alkyl chain on antifungal potency. This substitution is predicted to alter both logP and the electron density of the enamine system, which are key determinants of activity in the DAMM scaffold [1].

Antifungal Fusarium oxysporum Structure-Activity Relationship

Lipophilicity and Permeability vs. Parent Malonate

The parent compound diethyl aminomethylenemalonate (CAS 6296‑99‑7, C₈H₁₃NO₄, MW 187.19 g/mol) has a predicted density of 1.136 g/cm³ and a melting point of 56–59 °C . The target compound (CAS 40657‑67‑8, C₁₁H₂₀N₂O₄, MW 244.29 g/mol) adds a propylamino group (+C₃H₈N; +57.07 Da), which increases the molecular weight by 30.5 %, the number of rotatable bonds from 6 to 9, and the hydrogen‑bond donor count from 1 to 2 . These changes are predicted to increase topological polar surface area and reduce passive membrane permeability compared to the parent. No experimental logP or PAMPA data exist for either compound.

Physicochemical Properties Drug-likeness Lipophilicity

Gould–Jacobs Cyclization Efficiency vs. EMME

The first step of the Gould–Jacobs reaction entails condensation of an amine with an alkoxymethylene malonate to yield an aminomethylenemalonate intermediate, which then undergoes thermal cyclization to quinolones or related heterocycles [1]. Diethyl ethoxymethylenemalonate (EMME, CAS 87-13-8) is the ubiquitous electrophile for this step, but it reacts with free amines to generate a new stereogenic enamine. The target compound, as a pre‑formed N‑propylaminomethylenemalonate, bypasses the first condensation step entirely, allowing direct cyclization with 1,3‑dicarbonyl partners. This shortens the synthetic sequence by one step relative to EMME‑based routes. A 2023 study demonstrated that such pre‑formed DAMMs (aryl‑substituted) were isolated in 74–96 % yield from the same Gould–Jacobs conditions that produce the PS2P target compounds [1].

Gould-Jacobs Reaction Heterocyclic Synthesis Building Block

Chemoselectivity Advantage Over Reduced Propylamino Malonate

Diethyl 2-(propylamino)malonate (CAS not allocated on Sigma; C₁₀H₁₉NO₄, MW 217.26 g/mol) is the saturated secondary amine analog, which reacts exclusively as a nucleophile at the free amine . The target compound is an enamine that contains both an sp²‑hybridized enamine nitrogen (nucleophilic at the β‑carbon) and an sp³‑hybridized propylamino NH (nucleophilic at nitrogen). This dual reactivity allows differential protection or sequential alkylation strategies that are impossible with the fully saturated analog. The enamine geometry also locks the molecule into a planar conformation that templates heterocycle formation, a property absent in the freely rotating propylamino malonate [1].

Chemoselectivity Enamine Chemistry Functional Group Interconversion

Optimal Procurement Scenarios Based on Evidence


Building Alkyl-DAMM SAR Libraries for Antifungal Research

The reported DAMM series (aryl‑substituted) achieved IC50 values as low as <0.5 µM against F. oxysporum, but the activity range spans >3 orders of magnitude depending on the N‑substituent [1]. This compound is the only commercially available N‑alkyl member of the class, making it essential for any SAR matrix that seeks to probe the contribution of the N‑substituent (aromatic vs. aliphatic) to mycelial growth inhibition. Purchasing this compound avoids a multi‑step custom synthesis and provides immediate access to the alkyl topological space of DAMMs.

One-Step Gould–Jacobs Synthesis of N-Propyl Heterocycles

When the desired heterocyclic target requires an N‑propyl substituent, this pre‑formed enamine intermediate eliminates the amine‑condensation step that is obligatory when starting from EMME [1]. This saves one synthetic step and avoids side reactions associated with in situ amine addition. The 74–96 % yields reported for analogous pre‑formed aryl enamines [1] suggest that similar efficiency may be attainable with the propylamino variant under optimized thermal or microwave conditions.

Orthogonal Scaffold Diversification via Dual Nucleophilic Centers

The molecule’s two distinct nucleophilic sites—the enamine β‑carbon (Michael donor) and the propylamino NH—allow sequential, chemoselective functionalization without protecting‑group installation . This property is absent in the saturated analog diethyl 2‑(propylamino)malonate, which offers only a single amine nucleophile. Researchers designing divergent libraries with minimal protection/deprotection steps can exploit this built‑in orthogonality to shorten synthetic routes.

Physicochemical Property Tuning in Lead Optimization

The +30.5 % increase in molecular weight, additional hydrogen‑bond donor, and three extra rotatable bonds relative to the parent diethyl aminomethylenemalonate make this compound a valuable tool for probing the effect of increased polarity and flexibility on pharmacokinetic parameters. When a lead series based on the aminomethylenemalonate scaffold requires modulation of logP, solubility, or permeability, this compound provides a defined, commercially accessible structural perturbation.

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